molecular formula C14H23NO3S B226070 3-tert-butyl-4-methoxy-N-propylbenzenesulfonamide

3-tert-butyl-4-methoxy-N-propylbenzenesulfonamide

Cat. No. B226070
M. Wt: 285.4 g/mol
InChI Key: HRWFJQJSEOQIPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-tert-butyl-4-methoxy-N-propylbenzenesulfonamide, also known as TBNPS, is a sulfonamide compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects that make it a valuable tool for studying various biological processes.

Scientific Research Applications

3-tert-butyl-4-methoxy-N-propylbenzenesulfonamide has been used in a variety of scientific research applications, including the study of ion channels, G protein-coupled receptors, and enzymes. It has been found to be a potent inhibitor of several types of ion channels, including voltage-gated potassium channels and calcium-activated potassium channels. 3-tert-butyl-4-methoxy-N-propylbenzenesulfonamide has also been used to study the function of G protein-coupled receptors, which are involved in a wide range of physiological processes. Additionally, 3-tert-butyl-4-methoxy-N-propylbenzenesulfonamide has been found to inhibit several enzymes, including carbonic anhydrase and acetylcholinesterase.

Mechanism of Action

3-tert-butyl-4-methoxy-N-propylbenzenesulfonamide acts as an antagonist by binding to specific sites on ion channels, G protein-coupled receptors, and enzymes. This binding prevents the normal function of these proteins, leading to the observed effects on biochemical and physiological processes.
Biochemical and Physiological Effects:
3-tert-butyl-4-methoxy-N-propylbenzenesulfonamide has been found to have a range of biochemical and physiological effects, including the inhibition of ion channels, G protein-coupled receptors, and enzymes. This inhibition can lead to changes in cellular signaling pathways, neurotransmitter release, and enzyme activity. Additionally, 3-tert-butyl-4-methoxy-N-propylbenzenesulfonamide has been found to exhibit anti-inflammatory and analgesic effects in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-tert-butyl-4-methoxy-N-propylbenzenesulfonamide in lab experiments is its potency and specificity for certain targets. This allows researchers to study specific proteins and pathways with high precision. However, one limitation of 3-tert-butyl-4-methoxy-N-propylbenzenesulfonamide is its potential for off-target effects, which can complicate data interpretation. Additionally, 3-tert-butyl-4-methoxy-N-propylbenzenesulfonamide can be difficult to work with due to its low solubility in aqueous solutions.

Future Directions

There are several directions for future research on 3-tert-butyl-4-methoxy-N-propylbenzenesulfonamide. One potential area of study is the development of more potent and selective analogs of 3-tert-butyl-4-methoxy-N-propylbenzenesulfonamide for use in research and potential therapeutic applications. Additionally, further investigation into the mechanism of action of 3-tert-butyl-4-methoxy-N-propylbenzenesulfonamide and its effects on cellular signaling pathways could lead to a better understanding of the underlying biology of various physiological processes. Finally, the use of 3-tert-butyl-4-methoxy-N-propylbenzenesulfonamide in animal models of disease could provide valuable insights into potential therapeutic targets for a range of conditions.

Synthesis Methods

3-tert-butyl-4-methoxy-N-propylbenzenesulfonamide can be synthesized through a multi-step process involving the reaction of tert-butylamine, propylamine, and methoxybenzenesulfonyl chloride in the presence of a base. The resulting product is then purified through recrystallization to obtain pure 3-tert-butyl-4-methoxy-N-propylbenzenesulfonamide.

properties

Product Name

3-tert-butyl-4-methoxy-N-propylbenzenesulfonamide

Molecular Formula

C14H23NO3S

Molecular Weight

285.4 g/mol

IUPAC Name

3-tert-butyl-4-methoxy-N-propylbenzenesulfonamide

InChI

InChI=1S/C14H23NO3S/c1-6-9-15-19(16,17)11-7-8-13(18-5)12(10-11)14(2,3)4/h7-8,10,15H,6,9H2,1-5H3

InChI Key

HRWFJQJSEOQIPB-UHFFFAOYSA-N

SMILES

CCCNS(=O)(=O)C1=CC(=C(C=C1)OC)C(C)(C)C

Canonical SMILES

CCCNS(=O)(=O)C1=CC(=C(C=C1)OC)C(C)(C)C

Origin of Product

United States

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